8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid
Overview
Description
8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid is a complex organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by the presence of a bromine atom at the 8th position, a nitro group at the 3rd position, and a carboxylic acid group at the 2nd position on the dibenzo[b,f]oxepine skeleton. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of dibenzo[b,f]oxepine, followed by bromination and carboxylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide. The carboxylation step can be performed using carbon dioxide under high pressure in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 8-bromo-3-aminodibenzo[b,f]oxepine-2-carboxylic acid.
Substitution: Formation of various substituted dibenzo[b,f]oxepine derivatives.
Scientific Research Applications
8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the bromine atom and carboxylic acid group can contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-3-nitrodibenzo[b,f]oxepine
- 3-nitrodibenzo[b,f]oxepine-2-carboxylic acid
- 8-bromo-2-carboxydibenzo[b,f]oxepine
Uniqueness
8-bromo-3-nitrodibenzo[b,f]oxepine-2-carboxylic acid is unique due to the presence of both a bromine atom and a nitro group on the dibenzo[b,f]oxepine skeleton. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable tool in various research applications. The carboxylic acid group also enhances the compound’s solubility and facilitates its incorporation into more complex molecular structures .
Properties
IUPAC Name |
8-bromo-2-nitrobenzo[b][1]benzoxepine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO5/c16-10-3-4-13-8(5-10)1-2-9-6-11(15(18)19)12(17(20)21)7-14(9)22-13/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBKLTMNJFCBOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)OC3=CC(=C(C=C31)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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